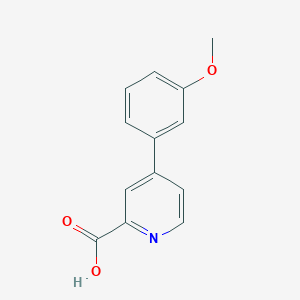
4-(3-Methoxyphenyl)pyridine-2-carboxylic acid
Overview
Description
“4-(3-Methoxyphenyl)pyridine-2-carboxylic acid” is a compound with the molecular formula C13H11NO3 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Scientific Research Applications
Biochemical Receptor Interaction
4-(3-Methoxyphenyl)pyridine-2-carboxylic acid is involved in the synthesis of pharmacologically significant compounds. One derivative, notable for its interaction with 5-hydroxytryptamine (5-HT3) receptors, showed potential for treating conditions like irritable bowel syndrome and chemotherapy-associated nausea and vomiting. The compound demonstrated significant potency in animal models, hinting at its possible receptor-binding dynamics and therapeutic potential (Ohta et al., 1996).
GABAA Receptor Affinity
Research has also identified compounds with structural similarity to this compound showing selective affinity for GABA(A) receptors. This selectivity suggests potential applications in modulating neurological conditions such as anxiety. The study provides insight into the role of α3-containing GABA(A) receptors in anxiety disorders, potentially guiding the development of targeted anxiolytic therapies (Atack et al., 2005).
Analgesic and Anti-inflammatory Applications
Derivatives of this compound have been studied for their analgesic and anti-inflammatory properties. Research indicates that certain derivatives may offer non-ulcerogenic alternatives for pain and inflammation management, showing significant activity without causing gastric lesions, a common side effect of many anti-inflammatory drugs (Berk et al., 2009).
Vasodilator and Antihypertensive Properties
Compounds related to this compound have been synthesized and evaluated for their potential in treating cardiovascular conditions. Certain derivatives exhibited significant vasodilator and antihypertensive activities, suggesting their utility in developing new cardiovascular agents (Adachi et al., 1988).
Anti-Estrogenic Activity
Some derivatives have demonstrated potent antiestrogenic activity, indicating their potential use in managing conditions sensitive to estrogen levels. These findings could be significant for developing therapies for hormone-dependent diseases (Jones et al., 1979).
Imaging and Diagnostic Applications
Derivatives of this compound have been used to develop novel radiopharmaceuticals for imaging purposes, particularly in renal diagnostics. This application underscores the compound's versatility and potential in medical imaging and diagnostics (Edwards et al., 1993).
properties
IUPAC Name |
4-(3-methoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)10-5-6-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAMUUQZZQEKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




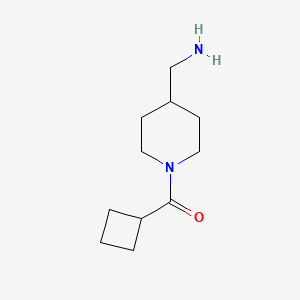

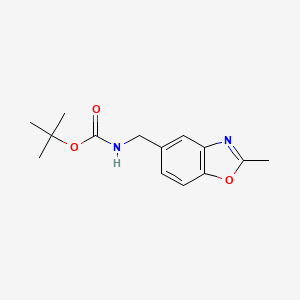
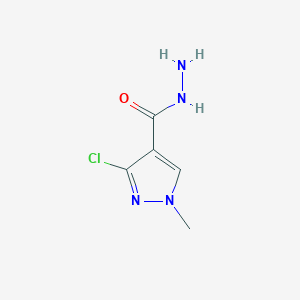

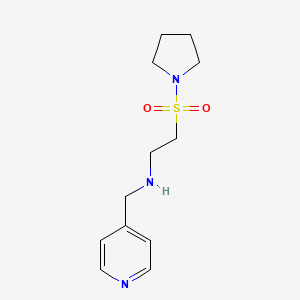
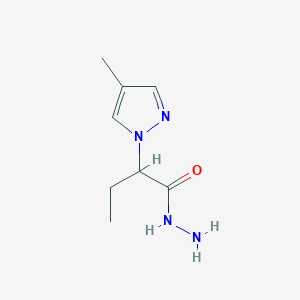
![ethyl [(2-imino-1,3-thiazol-3(2H)-yl)acetyl]carbamate](/img/structure/B1393699.png)

![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393707.png)


